

synthesis process for acrylic anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acrylic anhydride

Cat. No.: B7721705

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An in-depth technical guide on the synthesis of **acrylic anhydride**, prepared for researchers, scientists, and drug development professionals. This document outlines various synthetic methodologies, providing detailed experimental protocols and quantitative data to facilitate reproducible research.

Core Synthesis Methodologies

Acrylic anhydride is a valuable reagent in organic synthesis, primarily utilized for the introduction of the acryloyl group. Its synthesis can be achieved through several distinct pathways, each with its own advantages and challenges. The most common methods involve the reaction of acrylic acid or its derivatives with dehydrating or coupling agents.

Synthesis from Acryloyl Chloride and Acrylic Acid

This method is a straightforward approach that relies on the reaction of an acid chloride with a carboxylate salt, formed in situ by the deprotonation of acrylic acid with a tertiary amine base.

Reaction Scheme:

Experimental Protocol:

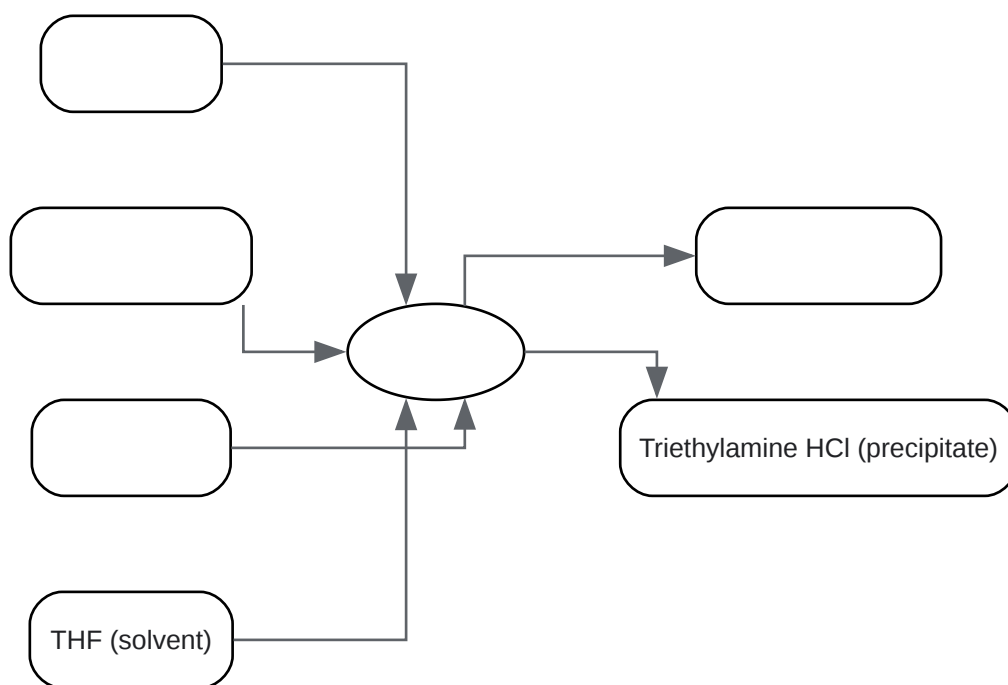
In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of acrylic acid (2.0 g, 30 mmol) and triethylamine (2.8 g, 30 mmol) in 50 mL of tetrahydrofuran (THF) is prepared and cooled in an ice bath.[1] Acryloyl chloride (2.7 g, 30 mmol) is then added dropwise over a period of 5 minutes.[1] The reaction mixture is subsequently allowed to warm to room temperature and is stirred for 16 hours. The resulting precipitate of triethylamine hydrochloride

is removed by filtration. The solvent is evaporated from the filtrate under reduced pressure. The residue is then dissolved in 25 mL of dichloromethane (CH_2Cl_2) and washed twice with 50 mL portions of dilute aqueous sodium bicarbonate (NaHCO_3) solution, followed by a single wash with 50 mL of saturated aqueous sodium chloride (NaCl) solution. The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed by rotary evaporation to yield **acrylic anhydride** as a light yellow liquid.[1]

Quantitative Data:

Parameter	Value	Reference
Yield	70-80%	[1]
Purity	Not specified, used without further purification	[1]

Logical Relationship Diagram:



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Caption: Synthesis of **acrylic anhydride** from acryloyl chloride.

Synthesis from Acrylic Acid and Benzenesulfonyl Chloride

This method utilizes benzenesulfonyl chloride as a dehydrating agent in the presence of triethylamine.

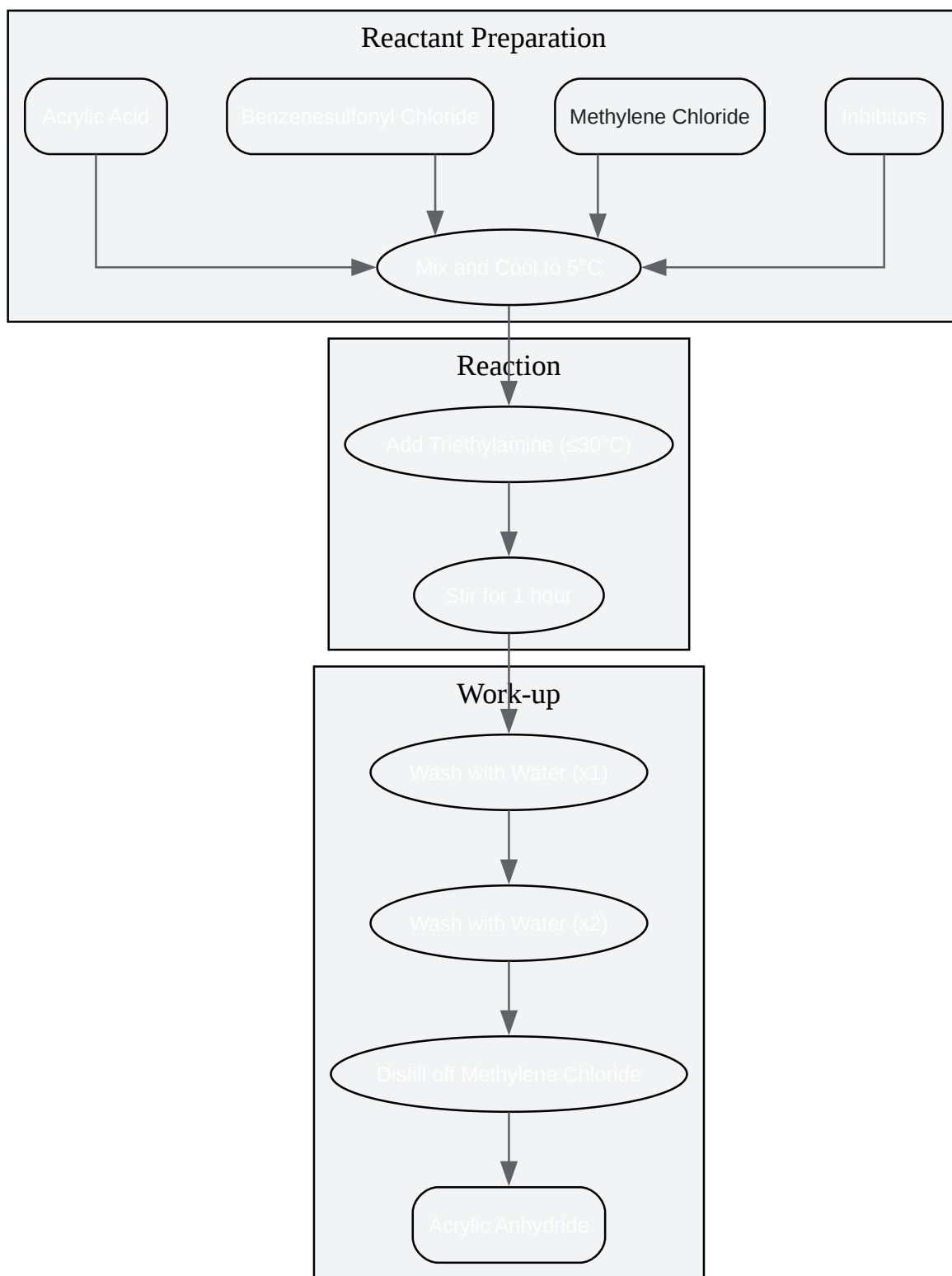
Experimental Protocol:

In a 3-liter, four-necked glass reactor equipped with a thermometer and a stirrer, under a dry air atmosphere, place 1,240 g of methylene chloride, 1.08 g of Sumilizer GM (a polymerization inhibitor), 0.65 g of Sumilizer TP-D, 0.65 g of Sumilizer WX-R, 216 g (3.0 mol) of acrylic acid, and 264 g (1.5 mol) of benzenesulfonyl chloride.[2] The mixture is cooled to 5°C. Then, 304 g (3.0 mol) of triethylamine is added dropwise over 2 hours, maintaining the reaction temperature at or below 30°C.[2] After the addition is complete, the mixture is stirred for an additional hour at the same temperature. The reaction progress can be monitored by Gas Chromatography (GC). Following the reaction, 375 g of water is added to wash the mixture. The organic layer is washed twice more with 563 g of water each time. Finally, the methylene chloride is removed by distillation to obtain the **acrylic anhydride**. [2]

Quantitative Data:

Parameter	Value	Reference
Yield	91%	[2]
Purity (by GC)	99%	[2]

Experimental Workflow Diagram:



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Caption: Workflow for the synthesis of **acrylic anhydride**.

Synthesis from Acrylic Acid and Acetic Anhydride (Transanhydrification)

This method involves an equilibrium reaction between acrylic acid and acetic anhydride, where the more volatile acetic acid is removed by distillation to drive the reaction towards the formation of **acrylic anhydride**.^[3]

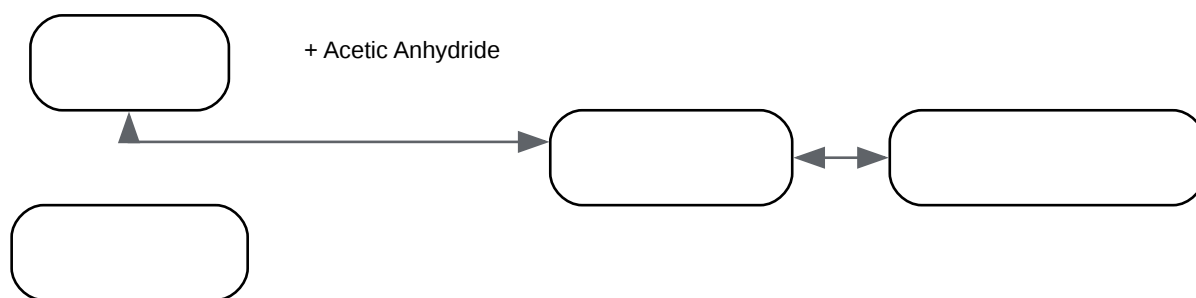
Experimental Protocol:

A mixture of acrylic acid and acetic anhydride, with a molar ratio of acrylic acid to acetic anhydride of 1.5, is subjected to stirring. The reaction is carried out for 5 hours, during which acetic acid is continuously drawn off under a pressure of 100 mmHg. The temperature is maintained at 85°C at the beginning and increased to 95°C by the end of the reaction. Throughout the reaction and subsequent distillation, polymerization inhibitors such as copper sulfate (500 ppm) and phenothiazine (500 ppm) are gradually introduced into the top of the distillation column. After the reaction period, distillation is performed. A first fraction containing unreacted acetic anhydride, acrylic acid, and acrylic acetic mixed anhydride is collected at 57-76°C under 20 mmHg. The desired **acrylic anhydride** is then distilled at 76°C under 20 mmHg.

Quantitative Data:

Parameter	Value	Reference
Yield	75%	
Molar Ratio (Acrylic Acid:Acetic Anhydride)	1.5	
Reaction Temperature	85-95°C	
Pressure (Reaction)	100 mmHg	
Distillation Temperature (Product)	76°C	
Distillation Pressure (Product)	20 mmHg	

Signaling Pathway Diagram (Reaction Equilibrium):



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Caption: Transanhydridification equilibrium for **acrylic anhydride** synthesis.

Synthesis from Acrylic Acid, Acetylene, and Nickel Carbonyl

A commercially viable process for producing **acrylic anhydride** in high yields involves the reaction of acrylic acid with acetylene and nickel carbonyl in an inert organic solvent.[4]

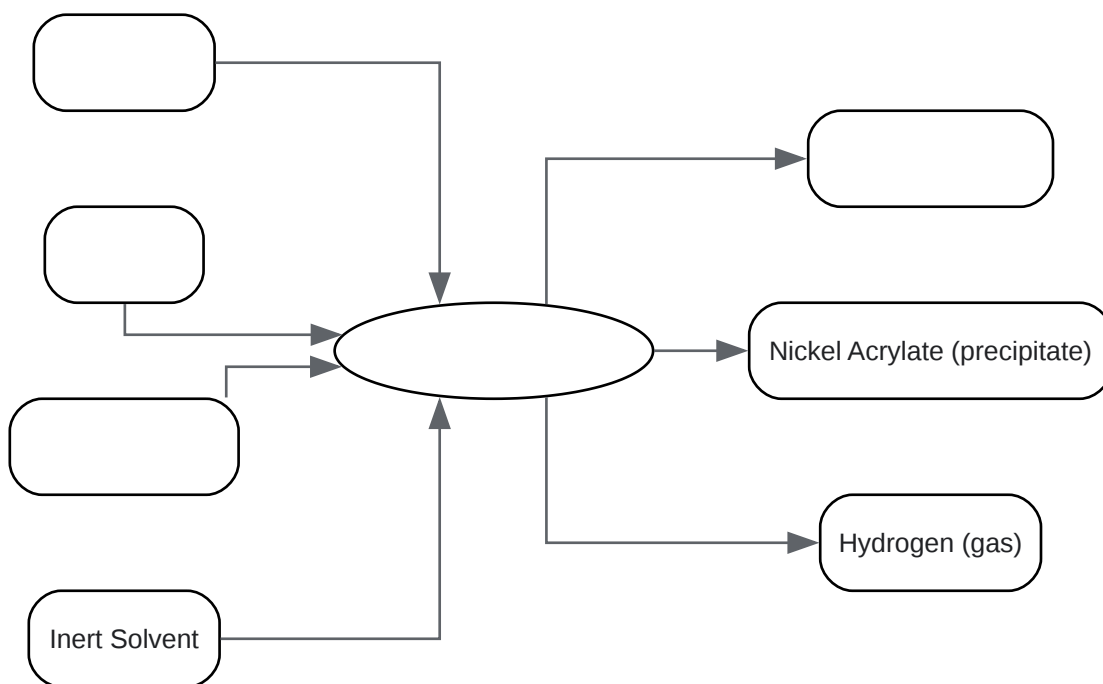
Experimental Protocol:

In a suitable reaction vessel, 600 parts of acrylic acid and 0.2 parts of hydroquinone (as a polymerization inhibitor) are dissolved in 500 parts of ethylene dichloride.[4] Acetylene is passed into this solution with agitation at a slight positive pressure. 227 parts of nickel carbonyl are then introduced. The reaction temperature is maintained at 40-50°C until the gas absorption ceases. The precipitated nickel acrylate is removed by filtration. The solvent is then removed from the filtrate by distillation at 60°C under 20 mm pressure to yield **acrylic anhydride** of high purity.[4]

Quantitative Data:

Parameter	Value	Reference
Yield (in ethylene dichloride)	88.3%	[4]
Yield (in toluene)	83.0%	[4]
Reaction Temperature	40-50°C	[4]

Logical Relationship Diagram:



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Caption: Synthesis of **acrylic anhydride** using nickel carbonyl.

Conclusion

The synthesis of **acrylic anhydride** can be approached through various effective methods. The choice of a particular synthetic route will depend on factors such as the desired scale, available starting materials, required purity, and safety considerations, particularly concerning the handling of toxic reagents like nickel carbonyl. The provided protocols and data serve as a comprehensive guide for the laboratory-scale preparation of this important chemical intermediate.

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- To cite this document: BenchChem. [synthesis process for acrylic anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7721705#synthesis-process-for-acrylic-anhydride]

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